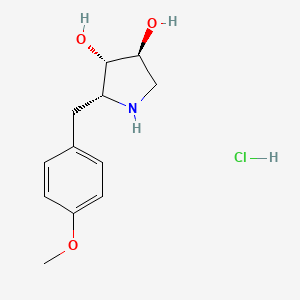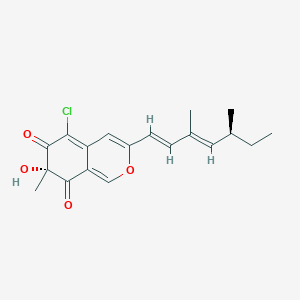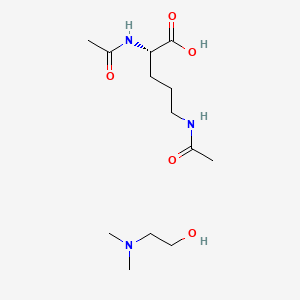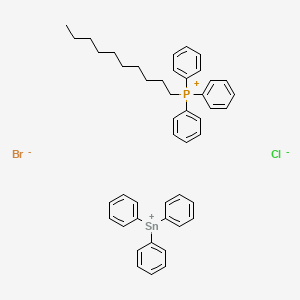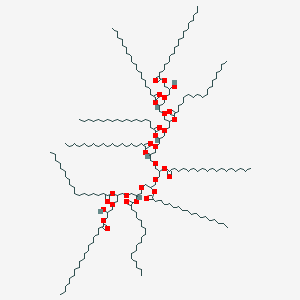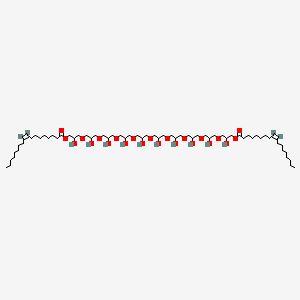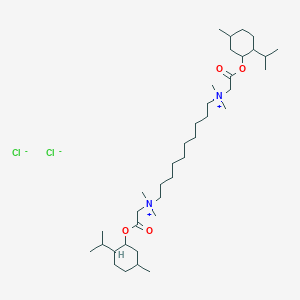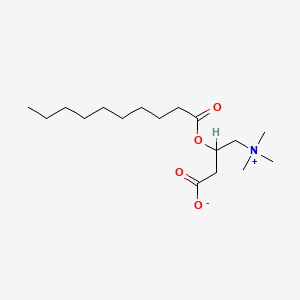
DGJ-pFPhT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DGJ-pFPhT is a human α-galactosidase A ligand. It is capable of stabilizing α-Gal A and restoring trafficking.
Wissenschaftliche Forschungsanwendungen
Cellular Imaging and Tracking : DGJ-pFPhT has been used in cellular imaging, particularly in tracking dendritic cells (DCs) in vivo using magnetic resonance imaging (MRI). This is significant for understanding the behavior of cellular vaccines in cancer and infectious disease treatments. The use of perfluoropolyether (PFPE) agents, which may be related to DGJ-pFPhT, has shown that DCs can be labeled without impacting their viability, phenotype, or function, and tracked in vivo by MRI. This application is critical for advancing cellular therapies by providing insights into the location, migration, and fate of cells after administration to patients (Helfer et al., 2010).
Molecular Interactions and Nanotechnology : DGJ-pFPhT plays a role in studying molecular interactions and has applications in nanotechnology. Techniques like pulsed field gradient nuclear magnetic resonance (PFG-NMR) spectroscopy, which may utilize compounds similar to DGJ-pFPhT, are used for assessing interactions in chemical systems. This has implications in understanding the behavior of biopolymers and their applications in material science, as well as the role of anions in homogenous transition metal catalysis (Cozzolino et al., 2008).
Biotechnology and Gene Expression Monitoring : In the field of biotechnology, DGJ-pFPhT's related compounds are used for tagging proteins and monitoring gene expression in living cells. This application is pivotal for understanding cellular processes and developing new approaches in biology and medicine. The use of green fluorescent protein (GFP), for instance, enables the noninvasive monitoring of temperature changes in individual cells, providing a tool for fundamental research in molecular biology and therapeutic studies (Donner et al., 2012).
Photovoltaic Research : DGJ-pFPhT may also find applications in photovoltaic research. Studies involving compounds like P3HT:PCBM blends, which are relevant in organic photovoltaic technologies, indicate the importance of DGJ-pFPhT-related compounds in understanding the dynamics of charge transfer states and their impact on device performance. This research helps in developing more efficient solar cells with reduced energy loss (Grancini et al., 2011).
Eigenschaften
CAS-Nummer |
1609458-32-3 |
|---|---|
Produktname |
DGJ-pFPhT |
Molekularformel |
C13H17FN2O4S |
Molekulargewicht |
316.3474 |
IUPAC-Name |
(2R,3S,4R,5S)-N-(4-fluorophenyl)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C13H17FN2O4S/c14-7-1-3-8(4-2-7)15-13(21)16-5-10(18)12(20)11(19)9(16)6-17/h1-4,9-12,17-20H,5-6H2,(H,15,21)/t9-,10+,11+,12-/m1/s1 |
InChI-Schlüssel |
WPBCEOLJVINCLL-NOOOWODRSA-N |
SMILES |
O[C@@H]1[C@H](O)[C@@H](O)CN(C(NC2=CC=C(F)C=C2)=S)[C@@H]1CO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DGJ-pFPhT; DGJ pFPhT; DGJpFPhT; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






